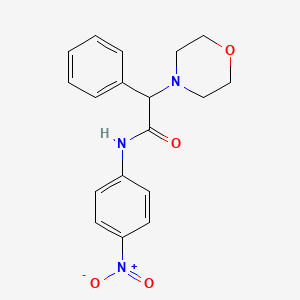
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide
Übersicht
Beschreibung
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to the class of amide derivatives and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been extensively studied for its potential use as a pharmaceutical drug. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain, fever, and inflammation. By inhibiting COX enzymes, 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to reduce the expression of COX-2, an enzyme that is upregulated in response to inflammation. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It exhibits a wide range of biological activities, making it a useful tool for studying inflammation, pain, and cancer. However, 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide also has limitations. It is not very soluble in water, which can make it difficult to administer in animal models. It also exhibits some toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide. One direction is to investigate its potential use as an anti-cancer drug. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its efficacy in animal models and humans. Another direction is to investigate its potential use as an analgesic drug. 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide has been shown to reduce pain in animal models of arthritis and neuropathic pain, and further research is needed to determine its efficacy in humans. Finally, further research is needed to understand the mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)-2-phenylacetamide and to identify potential targets for drug development.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(4-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-6-8-16(9-7-15)21(23)24)17(14-4-2-1-3-5-14)20-10-12-25-13-11-20/h1-9,17H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWCDFASHVQCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236464.png)
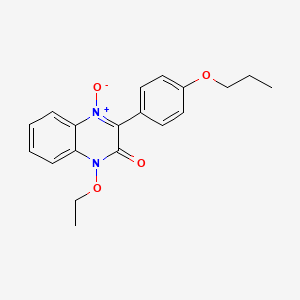
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4236469.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236474.png)
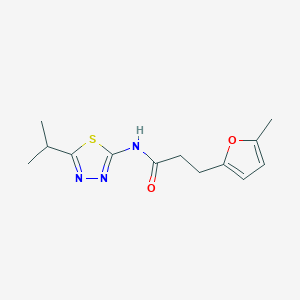
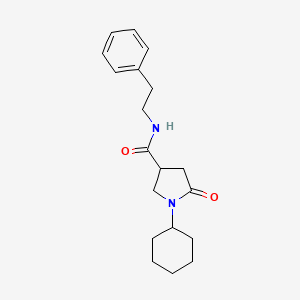
![N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4236486.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236508.png)
![5-ethyl-3-(ethylthio)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4236512.png)

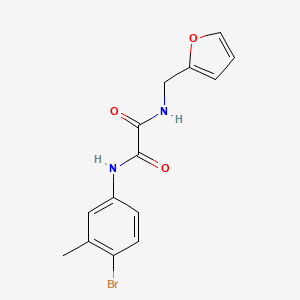
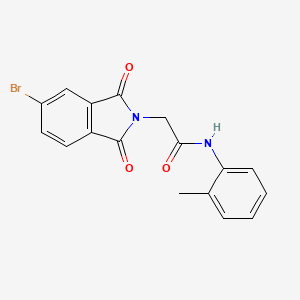
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4236538.png)
